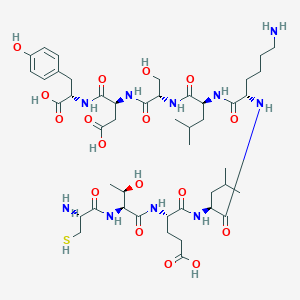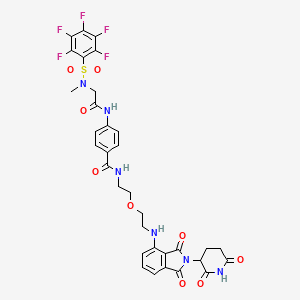
3-Ethyl-2,5-dimethylpyrazine-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,5-dimethylpyrazine-d5 is a deuterated analog of 3-Ethyl-2,5-dimethylpyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and tracing studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Ethyl-2,5-dimethylpyrazine can be synthesized chemoenzymatically from L-threonine via the condensation reaction of two molecules of aminoacetone and one molecule of acetaldehyde. The aminoacetone is supplied by L-threonine 3-dehydrogenase using L-threonine as a substrate via 2-amino-3-ketobutyrate. Acetaldehyde is supplied by 2-amino-3-ketobutyrate CoA ligase bearing threonine aldolase activity from L-threonine when CoA is at low concentrations .
Industrial Production Methods
The industrial production of 3-Ethyl-2,5-dimethylpyrazine-d5 involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2,5-dimethylpyrazine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated pyrazine derivatives .
Aplicaciones Científicas De Investigación
3-Ethyl-2,5-dimethylpyrazine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Studied for its role as a chemical transmitter in living organisms, influencing behaviors and physiological responses.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of diseases like Alzheimer’s and tuberculosis.
Industry: Utilized in the flavor and fragrance industry due to its presence in various foods and its impact on sensory properties
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,5-dimethylpyrazine-d5 involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a chemical transmitter by binding to receptors and influencing signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dimethylpyrazine
- 2,3,5-Trimethylpyrazine
- 2,5-Dimethyl-3-ethylpyrazine
Comparison
3-Ethyl-2,5-dimethylpyrazine-d5 is unique due to its deuterated labeling, which provides enhanced stability and allows for precise analytical studies. Compared to other similar compounds, it offers distinct advantages in tracing and quantitation applications, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
141.22 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-(1,1,2,2,2-pentadeuterioethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-4-8-7(3)9-5-6(2)10-8/h5H,4H2,1-3H3/i1D3,4D2 |
Clave InChI |
WHMWOHBXYIZFPF-SGEUAGPISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C1=NC(=CN=C1C)C |
SMILES canónico |
CCC1=NC(=CN=C1C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)






![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

